molecular formula C8H8ClNO2 B1358365 N-(3-chloro-2-hydroxyphenyl)acetamide CAS No. 29473-23-2

N-(3-chloro-2-hydroxyphenyl)acetamide

Cat. No.: B1358365
CAS No.: 29473-23-2
M. Wt: 185.61 g/mol
InChI Key: IQLBBNGPBGJWPY-UHFFFAOYSA-N
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Description

N-(3-chloro-2-hydroxyphenyl)acetamide is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of acetanilide, where the acetanilide moiety is substituted with a chlorine atom at the 3-position and a hydroxyl group at the 2-position on the phenyl ring

Scientific Research Applications

N-(3-chloro-2-hydroxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

Target of Action

N-(3-chloro-2-hydroxyphenyl)acetamide is primarily used in proteomics research It has been found to exhibit appreciable antibacterial activity against both gram-positive and gram-negative bacteria .

Mode of Action

It’s known that the compound exhibits antibacterial activity . This suggests that it may interact with bacterial cells, possibly disrupting essential processes or structures, leading to their death or inhibition of growth.

Biochemical Pathways

Given its antibacterial activity, it may interfere with pathways essential for bacterial survival or proliferation .

Result of Action

The primary result of the action of this compound is its antibacterial activity. It has been found to show appreciable activity against both Gram-positive and Gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-chloro-2-hydroxyphenyl)acetamide can be synthesized through the chloroacetylation of m-aminophenol. The reaction typically involves the use of chloroacetyl chloride as the chloroacetylating agent in the presence of acetic acid, acetonitrile, and tetrahydrofuran as solvents . The reaction conditions are carefully controlled to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar chloroacetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification of the product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups present.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl group.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation reactions can produce quinones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-hydroxyphenyl)acetamide is unique due to the specific positioning of the chlorine and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-chloro-2-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5(11)10-7-4-2-3-6(9)8(7)12/h2-4,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLBBNGPBGJWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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